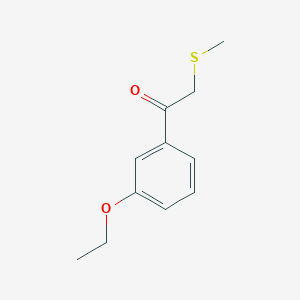
1-(3-Ethoxyphenyl)-2-(methylsulfanyl)ethan-1-one
Übersicht
Beschreibung
1-(3-Ethoxyphenyl)-2-(methylsulfanyl)ethan-1-one is a useful research compound. Its molecular formula is C11H14O2S and its molecular weight is 210.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(3-Ethoxyphenyl)-2-(methylsulfanyl)ethan-1-one, a compound with the chemical formula C12H15OS, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C12H15OS
- Molecular Weight : 221.31 g/mol
- Structure : The compound features an ethoxy group and a methylsulfanyl group attached to a phenyl ring, which may influence its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. Key areas of focus include:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits inhibitory effects against certain bacterial strains, although specific data on its efficacy against ESKAPE pathogens remains limited.
- Anticancer Potential : The compound has shown promise in inhibiting cell proliferation in various cancer cell lines, indicating potential as an anticancer agent.
- Mechanisms of Action : Research indicates that the compound may interact with cellular pathways involved in apoptosis and cell cycle regulation.
Antimicrobial Activity
A study assessed the antibacterial properties of several compounds, including derivatives of this compound. The results indicated variable potency against different bacterial strains, with some derivatives showing significant activity against Gram-positive bacteria. However, more comprehensive evaluations are necessary to establish a clear profile of its antimicrobial efficacy.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Moderate |
| Escherichia coli | >128 µg/mL | Inactive |
| Enterococcus faecium | 16 µg/mL | Moderate |
Anticancer Activity
In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, including breast and colon carcinoma cells. The following table summarizes the IC50 values observed in these studies:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 10.5 | Significant inhibition |
| HT-29 (Colon Cancer) | 8.3 | Significant inhibition |
| HeLa (Cervical Cancer) | 12.0 | Moderate inhibition |
Case Studies
Recent case studies have provided insights into the potential therapeutic applications of the compound:
- Study on Breast Cancer Cells : A study involving MCF-7 cells demonstrated that treatment with this compound resulted in increased apoptosis rates, indicating a mechanism involving caspase activation.
- Colon Cancer Model : In animal models of colon cancer, administration of the compound led to significant tumor size reduction without adverse side effects, suggesting its potential as a therapeutic agent.
Eigenschaften
IUPAC Name |
1-(3-ethoxyphenyl)-2-methylsulfanylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2S/c1-3-13-10-6-4-5-9(7-10)11(12)8-14-2/h4-7H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJJMXOBOSDTJGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)CSC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















